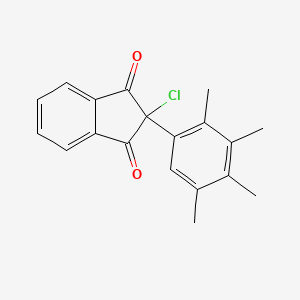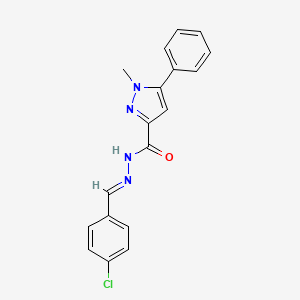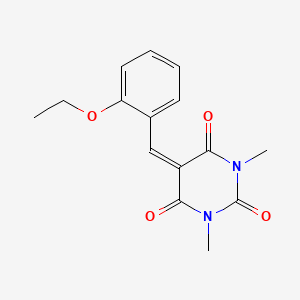![molecular formula C25H15N3O B3838015 3-(1-pyrenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B3838015.png)
3-(1-pyrenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one
説明
3-(1-pyrenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly known as PTP and is synthesized through a specific method.
作用機序
The mechanism of action of PTP involves its ability to bind with metal ions such as zinc and copper. This binding results in a change in the fluorescence properties of PTP, which can be detected through various analytical techniques. In photodynamic therapy, PTP is activated by light, which results in the generation of reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects:
PTP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. PTP has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. Furthermore, PTP has been found to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using PTP in lab experiments is its high sensitivity and selectivity for metal ions such as zinc and copper. This makes it an ideal fluorescent probe for the detection of these ions in biological samples. However, one of the limitations of using PTP is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of PTP. One potential direction is the development of new synthetic methods for the production of PTP, which can improve its purity and yield. Another direction is the study of the pharmacokinetics and pharmacodynamics of PTP, which can provide insights into its potential applications in drug development. Furthermore, the use of PTP as a molecular switch in the design of molecular devices can be further explored. Overall, the study of PTP has the potential to lead to new discoveries and applications in various fields of science.
科学的研究の応用
PTP has been extensively studied for its potential applications in various fields of science. It has been found to be an effective fluorescent probe for the detection of metal ions such as zinc and copper. PTP has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, PTP has been used as a molecular switch in the design of molecular devices.
特性
IUPAC Name |
(E)-3-pyren-1-yl-1-[4-(triazirin-1-yl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15N3O/c29-23(17-8-12-21(13-9-17)28-26-27-28)15-11-16-4-5-20-7-6-18-2-1-3-19-10-14-22(16)25(20)24(18)19/h1-15H/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDBVBUDALAPKR-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC(=O)C5=CC=C(C=C5)N6N=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)/C=C/C(=O)C5=CC=C(C=C5)N6N=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(Pyren-1-YL)-1-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-ethoxy-5-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)methanol](/img/structure/B3837953.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B3837957.png)
![4-{[(isoxazol-5-ylmethyl)(methyl)amino]methyl}-N-(1-methyl-1H-indazol-3-yl)benzamide](/img/structure/B3837967.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methylpentanoyl)-4-piperidinecarboxamide](/img/structure/B3837972.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3837987.png)
![N-[4-({4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}amino)phenyl]acetamide](/img/structure/B3837995.png)



![3-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838028.png)
